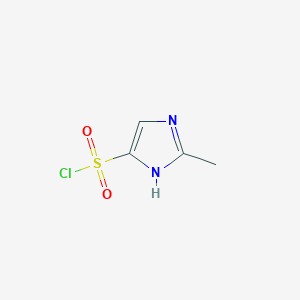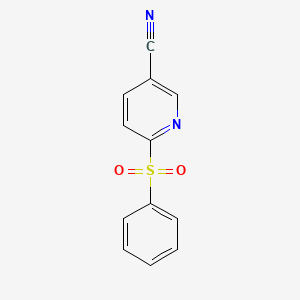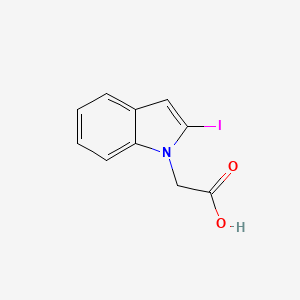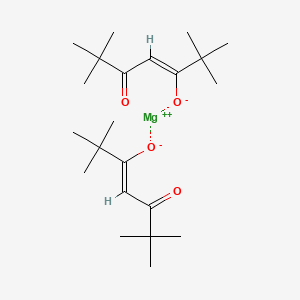
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium, anhydrous
Übersicht
Beschreibung
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium, anhydrous, also known as Mg(thd)2, is a widely used organometallic compound in scientific research. It is a magnesium complex with two molecules of 2,2,6,6-tetramethyl-3,5-heptanedione (thd) as ligands. Mg(thd)2 has a wide range of applications in various fields such as material science, catalysis, and organic synthesis.
Wissenschaftliche Forschungsanwendungen
Alloy Development and Industrial Applications
Magnesium alloys find extensive use in various industrial applications. Let’s explore:
- Structural, Functional, Biomedical, and Energy Applications : Magnesium alloys are used in lightweight structures, medical implants, and energy-efficient systems .
Nanostructures for Mg–Air Batteries
Recent research focuses on nanostructured materials for better battery performance:
- Porous and Network Nanostructures : These increase active sites and accelerate by-product sedimentation (e.g., Mg(OH)₂) in the electrolyte, improving Mg–air battery performance .
Engineering and Biomedical Applications
Magnesium’s rapid corrosion has been a challenge, but its unique properties offer exciting applications:
- Biomedical Applications :
Wirkmechanismus
Target of Action
Magnesium compounds, including Magnesium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate, primarily target a variety of enzymes and proteins in the human body. Magnesium is an essential cofactor for over 300 enzymes involved in various biochemical reactions . It plays a crucial role in nerve impulse transmission, muscle contraction, and the synthesis of proteins, nucleic acids, and antioxidants .
Mode of Action
Magnesium compounds interact with their targets by binding to specific sites on enzymes and proteins, thereby influencing their function. For instance, in the case of magnesium sulfate, it causes direct inhibition of action potentials in myometrial muscle cells, leading to a decrease in the frequency and force of contractions . Magnesium also regulates the movement of ions through voltage-dependent Na+, K+, and Ca2+ channels within myocardial tissues .
Biochemical Pathways
Magnesium plays a vital role in several biochemical pathways. It is involved in the activity of intracellular proteins related to insulin secretion in β-pancreatic cells, such as glucokinase, ATPase, and protein kinase C . Furthermore, magnesium participates directly in insulin sensitivity and signaling in peripheral tissues, acting in the phosphorylation of the receptor tyrosine kinase and the insulin receptor substrates .
Pharmacokinetics
The pharmacokinetics of magnesium compounds involve their absorption, distribution, metabolism, and excretion (ADME). When taken orally, magnesium promotes bowel evacuation by causing osmotic retention of fluid, which distends the colon with increased peristaltic activity . Parenterally, magnesium decreases acetylcholine in motor nerve terminals and acts on the myocardium by slowing the rate of S-A node impulse formation and prolonging conduction time .
Result of Action
The molecular and cellular effects of magnesium’s action are diverse. It can lead to changes in cell membrane permeability, induce oxidative stress, and ultimately lead to cell death . In the context of disease management, magnesium sulfate is gaining popularity as an initial treatment in the management of various dysrhythmias, particularly torsades de pointes, and dysrhythmias secondary to TCA overdose or digitalis toxicity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of magnesium compounds. For instance, magnesium, particularly magnesium carbonate, can alter soil pH levels, indirectly influencing the availability and uptake of other essential nutrients .
Eigenschaften
IUPAC Name |
magnesium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H20O2.Mg/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7,12H,1-6H3;/q;;+2/p-2/b2*8-7-; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXDSVLUYRBFFD-ATMONBRVSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Mg+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.[Mg+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38MgO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium, anhydrous | |
CAS RN |
21361-35-3 | |
| Record name | Bis(2,2,6,6-tetramethylheptane-3,5-dionato)magnesium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



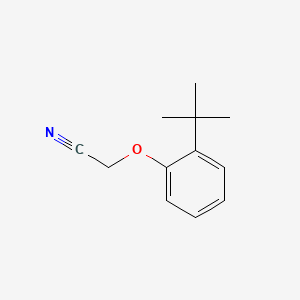

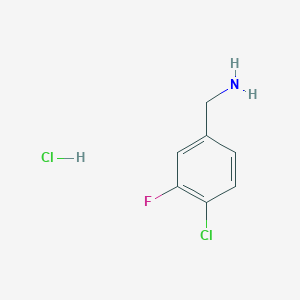
![Tert-butyl 4-[3-(methoxycarbonyl)benzyl]piperazine-1-carboxylate](/img/structure/B3040448.png)


![2-[(Trimethylsilyl)ethynyl]benzoic acid](/img/structure/B3040458.png)
